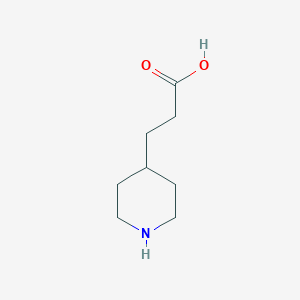

3-Piperidin-4-yl-propionic acid

Cat. No. B167350

Key on ui cas rn:

1822-32-8

M. Wt: 157.21 g/mol

InChI Key: AUYQMCCWFNSFGV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06515130B1

Procedure details

3-(4-pyridine)acrylic acid (18 kg) was added to 75 kg of water. The resulting suspension was stirred and neutralized (pH 7.5) with 6.8 kg of aqueous ammonia (25%). A slurry of Rh/Al2O3 (0.9 kg) in 5 kg of water was added to the reaction mixture, which was then made inert under nitrogen. The mixture was hydrogenated under a pressure of 3-3.5 bar at 85-95° C. After eight hours, when no further change in pressure was observed, the mixture was cooled to 25-35° C. The catalyst was filtered and washed with 4.0 kg of water. Ammonia and most of the water in the reaction mixture were removed under vacuum at 80-90° C., and the product began to precipitate. Acetonitrile (116 kg) was added and then the mixture was concentrated (ca. 50%) under vacuum. Additional acetonitrile (57.1 kg) was added to aid in crystallization and the reaction mixture was stirred for 1-4 hours at 15-25° C. until precipitation of the product was complete. The product was centrifuged and oven dried under vacuum at 45-55° C. to afford 19.1 kg (100%) of the title compound.

Name

Yield

100%

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[C:6](/[CH:7]=[CH:8]/[C:9]([OH:11])=[O:10])=[CH:5][CH:4]=[N:3][CH:2]=1.N>O.[Rh]>[NH:3]1[CH2:4][CH2:5][CH:6]([CH2:7][CH2:8][C:9]([OH:11])=[O:10])[CH2:1][CH2:2]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

18 kg

|

|

Type

|

reactant

|

|

Smiles

|

C1=CN=CC=C1/C=C/C(=O)O

|

|

Name

|

|

|

Quantity

|

75 kg

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

6.8 kg

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

30 (± 5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting suspension was stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was hydrogenated under a pressure of 3-3.5 bar at 85-95° C

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The catalyst was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 4.0 kg of water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Ammonia and most of the water in the reaction mixture were removed under vacuum at 80-90° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to precipitate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Acetonitrile (116 kg) was added

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the mixture was concentrated (ca. 50%) under vacuum

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Additional acetonitrile (57.1 kg) was added to aid in crystallization

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture was stirred for 1-4 hours at 15-25° C. until precipitation of the product

|

|

Duration

|

2.5 (± 1.5) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

oven dried under vacuum at 45-55° C.

|

Outcomes

Product

Details

Reaction Time |

8 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1CCC(CC1)CCC(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 19.1 kg | |

| YIELD: PERCENTYIELD | 100% | |

| YIELD: CALCULATEDPERCENTYIELD | 100.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |